molecular formula C16H22BrNO2 B13788782 5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol CAS No. 85536-86-3

5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol

Cat. No.: B13788782
CAS No.: 85536-86-3
M. Wt: 340.25 g/mol
InChI Key: MXKMWLFIQAWNMD-UHFFFAOYSA-N
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Description

5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol is a complex organic compound with a unique structure that includes a bromine atom, a tert-butylamino group, and an ethylbenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its use as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-alpha-[[tert-butylamino]methyl]-7-methylbenzofuran-2-methanol
  • 5-Bromo-alpha-[[tert-butylamino]methyl]-7-propylbenzofuran-2-methanol

Uniqueness

5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

85536-86-3

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol

InChI

InChI=1S/C16H22BrNO2/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4/h6-8,13,18-19H,5,9H2,1-4H3

InChI Key

MXKMWLFIQAWNMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CNC(C)(C)C)O

Origin of Product

United States

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